Julibrine I vs. Julibrine II: Direct Head-to-Head Comparison of Arrhythmic Activity in Frog Heart Assay
In a direct comparative study using an isolated frog heart assay, Julibrine I exhibited a complete absence of arrhythmic-inducing action. This is in stark contrast to its co-isolated analog, Julibrine II, which demonstrated clear arrhythmia-inducing effects in the same experimental system [1]. The study explicitly states that Julibrine I was among the compounds that 'neither ... showed the action', providing a direct, negative-control phenotype for this specific glycoside class [1].
| Evidence Dimension | Arrhythmia Induction |
|---|---|
| Target Compound Data | No arrhythmic-inducing action observed |
| Comparator Or Baseline | Julibrine II: Positive for arrhythmic-inducing action |
| Quantified Difference | Qualitative difference: Absent vs. Present |
| Conditions | Isolated frog heart assay; three pyridoxine derivatives tested from the same extract |
Why This Matters
This evidence proves Julibrine I is the essential negative control for any experiment investigating the arrhythmogenic mechanism of Julibrine II, and it validates its selection for projects where off-target cardiac effects are a critical exclusion criterion.
- [1] Higuchi H, Kinjo J, Nohara T. An arrhythmic-inducing glycoside from Albizzia julibrissin Durazz, IV. Chem Pharm Bull (Tokyo). 1992 Mar;40(3):829-31. doi: 10.1248/cpb.40.829. PMID: 1611699. View Source
